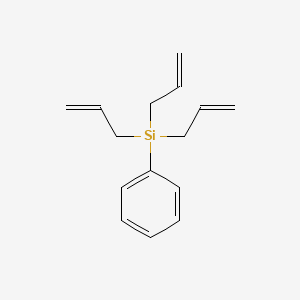

Phenyltriallylsilane

Description

Structure

3D Structure

Properties

IUPAC Name |

phenyl-tris(prop-2-enyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20Si/c1-4-12-16(13-5-2,14-6-3)15-10-8-7-9-11-15/h4-11H,1-3,12-14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFCLQSLLAYLBCU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC[Si](CC=C)(CC=C)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50369795 | |

| Record name | PHENYLTRIALLYLSILANE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50369795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2633-57-0 | |

| Record name | PHENYLTRIALLYLSILANE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50369795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Triallyl(phenyl)silane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for Phenyltriallylsilane

Novel Synthetic Routes and Precursor Chemistry

The synthesis of phenyltriallylsilane can be achieved through several routes, most notably via Grignard reactions or catalytic hydrosilylation. The choice of method often depends on the availability of precursors and the desired scale and purity of the final product.

A primary and well-established method for synthesizing this compound is the Grignard reaction. This involves reacting phenyltrichlorosilane (B1630512) with an allyl-magnesium halide (e.g., allylmagnesium bromide), typically in an ether solvent. The nucleophilic allyl groups displace the chloride ions on the silicon center to form the tetra-substituted silane (B1218182).

An alternative approach is the catalytic hydrosilylation of phenylsilane (B129415) (PhSiH₃) with an allyl source, such as allyl chloride or allyl alcohol. This method involves the addition of Si-H bonds across the carbon-carbon double bond of the allyl group, catalyzed by transition metals.

Catalytic Pathways for this compound Synthesis

Catalytic pathways are central to the efficient and selective synthesis of organosilanes. For this compound, this predominantly involves the hydrosilylation reaction, where a catalyst facilitates the addition of a silane to an unsaturated allyl moiety.

Platinum-based catalysts are widely used for hydrosilylation due to their high activity. Speier's catalyst (H₂PtCl₆) and Karstedt's catalyst are classic examples, though modern systems often employ more defined platinum complexes to improve control and reduce side reactions. uvic.ca Ruthenium and rhodium catalysts have also been developed, sometimes offering different or improved selectivity. For instance, ruthenium-catalyzed oxidative coupling of allylsilanes with olefins has been shown to be an effective method for creating functionalized dienes. rsc.org

The table below summarizes representative catalytic systems applicable to the synthesis of allylsilanes.

Interactive Table: Catalytic Systems for Allylsilane Synthesis

| Catalyst Type | Precursors | Key Features |

|---|---|---|

| Platinum Catalysts (e.g., Speier's, Karstedt's) | Phenylsilane, Allyl Chloride | High activity, widely used, but can sometimes lead to side reactions like isomerization. |

| Palladium Catalysts (e.g., [(3IP)Pd(allyl)]OTf) | Phenylsilane, Allenes | High efficiency and regioselectivity for hydrosilylation of allenes to form vinyl and allylsilanes. rsc.orgrsc.org |

| Rhodium Catalysts (e.g., Rh₂(TPA)₄) | 2-(Trialkylsilyl)ethyl aryldiazoacetates | Enables stereoselective synthesis of Z-allylsilanes via intramolecular C-H functionalization. acs.orgnih.gov |

| Copper Catalysts | Hydrosilanes, Terminal Allenes | Provides excellent regio- and stereoselectivity for (E)-allylsilanes under mild conditions. nih.govd-nb.info |

Stereoselective and Regioselective Synthetic Approaches

Controlling the precise three-dimensional arrangement (stereochemistry) and the site of bond formation (regiochemistry) is a key goal in modern synthesis.

Regioselectivity in the context of this compound synthesis typically refers to controlling the point of attachment on the allyl group during hydrosilylation. The reaction can result in either a linear (anti-Markovnikov) or a branched (Markovnikov) product. The choice of catalyst and ligands plays a crucial role; for example, certain palladium complexes have been shown to provide complete regioselectivity in the hydrosilylation of allenes with phenylsilanes. rsc.orgrsc.org Similarly, the hydroboration of allylsilanes using 9-borabicyclo[3.3.1]nonane (9-BBN) is highly regioselective, with the boron atom attaching to the terminal carbon of the allyl unit. rsc.orgcapes.gov.br

Stereoselectivity involves controlling the geometry of the double bond (E/Z isomerism) or the chirality of the molecule. For instance, copper-catalyzed hydrosilylation of terminal allenes can produce (E)-allylsilanes with high stereoselectivity. nih.govd-nb.info Rhodium-catalyzed reactions of specific diazoacetate precursors have been developed to yield Z-allylsilanes with excellent selectivity. acs.orgnih.gov Achieving enantioselectivity (the preferential formation of one of two mirror-image enantiomers) typically requires the use of chiral catalysts, a frontier in the synthesis of complex allylsilanes.

Functionalization Strategies of this compound

The three allyl groups of this compound are reactive handles that can be chemically modified to introduce new functional groups and build more complex molecular architectures.

Selective Functionalization of Allyl Groups

The carbon-carbon double bonds of the allyl groups are susceptible to a variety of addition and functionalization reactions.

Hydrosilylation: A further hydrosilylation reaction can be performed on one or more of the allyl groups to introduce additional silyl (B83357) functionalities.

Hydroboration-Oxidation: This two-step process first treats the allyl group with a borane (B79455) reagent (e.g., 9-BBN), followed by oxidation (e.g., with hydrogen peroxide). rsc.org This sequence converts the allyl group into a primary alcohol, providing a site for further modification. The hydroboration of allylsilanes is often highly regio- and stereoselective. chemrxiv.org

Epoxidation: The double bonds can be converted into epoxides using peracids like meta-chloroperoxybenzoic acid (mCPBA). wikipedia.orgresearchgate.netrsc.org These epoxides are versatile intermediates that can be opened by various nucleophiles to introduce a range of functionalities, such as in the synthesis of fluorohydrins. acs.orgchemrxiv.org

Thiol-Ene "Click" Reaction: This highly efficient and robust reaction involves the radical-mediated addition of a thiol to the allyl double bond. nih.govmdpi.com It can be used to append a wide variety of functional groups to the silane core, depending on the structure of the thiol used. researchgate.netmdpi.com

C-H Functionalization: Direct functionalization of the allylic C-H bonds can be achieved using advanced catalytic methods, such as those employing rhodium carbenes, to form new carbon-carbon or carbon-heteroatom bonds at the position adjacent to the double bond. nih.gov

Interactive Table: Functionalization Reactions of Allyl Groups

| Reaction | Reagents | Resulting Functional Group | Key Features |

|---|

| Hydroboration-Oxidation | 1. 9-BBN or BH₃∙THF 2. H₂O₂, NaOH | Primary Alcohol (-CH₂CH₂CH₂OH) | High regio- and stereoselectivity. rsc.org | | Epoxidation | mCPBA or other peracids | Epoxide | Creates a reactive three-membered ring for further reactions. wikipedia.orgrsc.org | | Thiol-Ene Reaction | Thiol (R-SH), Photoinitiator | Thioether (-CH₂CH₂CH₂-S-R) | Highly efficient "click" chemistry, tolerant of many functional groups. nih.gov | | Palladium-Catalyzed Silylation | Allylic Alcohols, Disilanes | Silyl Group | Proceeds under mild, neutral conditions to form regio- and stereodefined allylsilanes. acs.orgacs.org |

Functionalization at the Silicon Center

While the allyl groups are the most common sites for modification, the bonds to the silicon atom can also be selectively cleaved.

The phenyl-silicon bond is generally robust but can be cleaved under specific electrophilic conditions. lkouniv.ac.in Reagents like strong acids or certain palladium salts can facilitate the cleavage of aryl-silicon bonds, allowing for the introduction of other groups at the silicon center. uu.nlle.ac.uk

The allyl-silicon bond is more reactive towards electrophilic cleavage than alkyl- or vinyl-silicon bonds. wikipedia.orglkouniv.ac.in This reaction, often proceeding with an allylic rearrangement, can be initiated by electrophiles such as protic acids or halogens. Nucleophilic cleavage of the allyl-silicon bond is also possible, particularly in hypervalent silicon species. capes.gov.br In some cases, cleavage can occur under harsh conditions like supercritical water. oup.com

Orthogonal Functionalization Techniques

Orthogonal functionalization is a powerful strategy that allows for the selective modification of one type of functional group in a molecule without affecting others. nih.govacs.org In this compound, this could involve reacting one of the three identical allyl groups while leaving the other two intact for subsequent, different transformations.

A hypothetical orthogonal approach could be:

Monofunctionalization: By using one equivalent of a reagent under carefully controlled conditions, it may be possible to react only one allyl group. For example, a single hydroboration-oxidation could convert one allyl group to an alcohol.

Second Functionalization: The remaining two allyl groups could then be modified with a different reaction that is unreactive towards the newly introduced alcohol, such as a thiol-ene reaction. acs.orgresearchgate.net

Third Functionalization: The alcohol could then be further modified, for example, through esterification.

This stepwise approach, utilizing reactions with non-interfering (orthogonal) conditions, enables the synthesis of highly complex and precisely structured molecules from the relatively simple this compound scaffold. researchgate.net

Mechanistic Investigations of Phenyltriallylsilane Reactions

Detailed Analysis of Hydrosilylation Mechanisms Involving Phenyltriallylsilane

Hydrosilylation, the addition of a silicon-hydride bond across an unsaturated bond, is a pivotal reaction in organosilicon chemistry. When involving this compound, the mechanistic pathways are influenced by the catalyst, substrates, and reaction conditions.

The most widely accepted mechanism for the hydrosilylation of alkenes, including the allyl groups of this compound, is the Chalk-Harrod mechanism. wikipedia.orgresearchgate.net This mechanism, typically catalyzed by platinum-group metals, involves a series of fundamental organometallic steps. wikipedia.orgresearchgate.net

The catalytic cycle is generally understood to proceed as follows:

Oxidative Addition: The Si-H bond of a hydrosilane undergoes oxidative addition to the low-valent metal center (e.g., Pt(0)). wikipedia.orglibretexts.org

Alkene Coordination: One of the allyl groups of this compound coordinates to the metal complex. libretexts.org

Migratory Insertion: The coordinated alkene then inserts into the metal-hydride (M-H) bond. wikipedia.orglibretexts.org

Reductive Elimination: The final step is the reductive elimination of the resulting alkyl-silyl group, which forms the Si-C bond and regenerates the active catalyst. libretexts.orgpsu.edu

A notable variant of this pathway is the modified Chalk-Harrod mechanism . In this version, the alkene is proposed to insert into the metal-silyl (M-Si) bond instead of the metal-hydride bond. wikipedia.orgresearchgate.net This is followed by C-H reductive elimination. researchgate.net However, computational studies have suggested that the energy barrier for insertion into the Pt-Si bond is higher than for insertion into the Pt-H bond, making the original Chalk-Harrod pathway generally more favorable. psu.edu The modified mechanism is often invoked to explain the formation of vinylsilane byproducts, which can arise from β-hydride elimination. wikipedia.orgwhiterose.ac.uk

The nature of the catalyst is critical in the hydrosilylation of this compound. While homogeneous catalysts like Speier's catalyst (H₂PtCl₆) and Karstedt's catalyst are common, the actual catalytic species and active sites can be complex. wikipedia.orgqualitas1998.net

It has been proposed that the active catalyst may not always be a simple mononuclear metal complex. For instance, some theories suggest that colloidal platinum particles could be the true catalytic species. psu.edu The induction period and color changes observed in some reactions support the idea of catalyst transformation into a more active form. researchgate.netpsu.edu

In the context of this compound, the use of supported catalysts, such as platinum on halloysite, has been explored. qualitas1998.netdokumen.pubresearchgate.net In these heterogeneous systems, the dispersion of platinum nanoparticles within the support's channels is crucial for high catalytic activity. qualitas1998.netresearchgate.net The active sites are considered to be the well-dispersed Pt(0) nanoparticles or clusters. qualitas1998.net The use of such supported catalysts can offer advantages in terms of catalyst recovery and reuse.

The ligand environment around the metal center also plays a significant role. For a catalyst to be active, it must be unsaturated to allow for the coordination of the silane (B1218182). libretexts.org Therefore, a ligand may need to dissociate from the metal center before the oxidative addition step can occur. libretexts.org

The kinetics of hydrosilylation reactions are influenced by several factors, including the structure of the alkene and the silane. Generally, less substituted alkenes react faster due to reduced steric hindrance, which facilitates coordination to the metal center. libretexts.org For silanes, the reactivity can be influenced by the electronic effects of the substituents on the silicon atom. libretexts.org

The rate of reaction is also dependent on the catalyst concentration and the nature of the catalyst itself. For instance, a study on the hydrosilylation between this compound and 1,1,3,3-tetramethyldisiloxane (B107390) using a halloysite-supported platinum catalyst demonstrated that the degree of hydrosilylation could be controlled by the reaction time. qualitas1998.net

| Factor | Influence on Hydrosilylation Rate | Reference |

| Alkene Substitution | Less substituted alkenes generally react faster. | libretexts.org |

| Silane Structure | Electron-withdrawing groups on silicon can increase reactivity. | libretexts.org |

| Catalyst | Type and concentration of catalyst are critical. | qualitas1998.net |

In the hydrosilylation of terminal alkenes like the allyl groups in this compound, the regioselectivity is a key consideration. The reaction typically follows an anti-Markovnikov addition pathway, where the silicon atom adds to the terminal carbon of the double bond. wikipedia.orgresearchgate.net This leads to the formation of the linear, or β-isomer.

The stereochemistry of the addition is typically syn, meaning the Si and H atoms add to the same face of the double bond. qualitas1998.net However, the formation of other isomers is possible. For example, in the hydrosilylation of terminal alkynes, both α and β products can be formed, and the addition can be either cis or trans. libretexts.org

For this compound, the reaction with a hydrosilane in the presence of a platinum catalyst would be expected to yield the product resulting from the addition of the Si-H bond across one or more of the allyl double bonds. The regioselectivity would favor the placement of the silicon atom at the terminal carbon of the allyl group. The specific catalyst used can influence the selectivity. For example, certain ruthenium catalysts are known to favor the formation of branched, or α-isomers in the hydrosilylation of terminal alkenes. sigmaaldrich.com

| Aspect | Typical Outcome in Alkene Hydrosilylation | Reference |

| Regioselectivity | Predominantly anti-Markovnikov (β-isomer). | wikipedia.orgresearchgate.net |

| Stereochemistry | Primarily syn-addition. | qualitas1998.net |

Radical Polymerization Mechanisms Initiated by or Involving this compound

This compound, with its multiple allyl groups, can participate in polymerization reactions. While hydrosilylation is a common route to form polymers using this monomer, it can also be involved in radical polymerization processes. dokumen.pubuvic.ca

Controlled radical polymerization (CRP) techniques, also known as reversible-deactivation radical polymerization (RDRP), allow for the synthesis of polymers with well-defined molecular weights, low dispersity, and complex architectures. sigmaaldrich.comcmu.edu The main CRP methods include Atom Transfer Radical Polymerization (ATRP), Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, and Nitroxide-Mediated Polymerization (NMP). sigmaaldrich.com

While direct initiation from this compound in a CRP process is not commonly documented, its allyl groups can be incorporated into polymers using these controlled methods. For instance, this compound could potentially act as a cross-linking agent in a radical polymerization.

There is evidence of this compound being used to create hyperbranched polymers through hydrosilylation, a process that can be controlled to produce specific architectures. researchgate.netasau.ruresearchgate.net Although this is not a radical polymerization, it demonstrates the utility of this compound in creating complex polymeric structures.

The application of CRP techniques like RAFT has been used to prepare chitosan-based copolymers, showcasing the versatility of these methods for modifying complex molecules. researchgate.net Similarly, ATRP has been widely used for surface modification and the synthesis of block copolymers for various applications. sigmaaldrich.comcolostate.edu The principles of these CRP techniques could theoretically be applied to polymerizations involving the allyl functionalities of this compound, although specific research in this area is not extensively reported in the provided context.

| CRP Technique | General Features | Reference |

| ATRP | Uses a transition metal catalyst (e.g., copper) to reversibly activate and deactivate polymer chains. | sigmaaldrich.comcmu.edu |

| RAFT | Employs a thiocarbonylthio compound as a chain transfer agent to mediate the polymerization. | wikipedia.orgspecificpolymers.com |

| NMP | Utilizes a stable nitroxide radical to control the growing polymer chain. | sigmaaldrich.com |

Free Radical Polymerization Kinetics and Chain Transfer Processes

Free radical polymerization is a chain reaction process that consists of three fundamental steps: initiation, propagation, and termination. fiveable.mefujifilm.com The kinetics of this process are governed by the rates of these elementary reactions.

Initiation: This step involves the generation of free radicals from an initiator molecule, which then react with a monomer unit to form a new radical. fujifilm.comuvebtech.com The rate of initiation is typically proportional to the concentration of the initiator. uvebtech.com

Propagation: The newly formed radical adds to successive monomer units, leading to the growth of the polymer chain. uvebtech.com The rate of propagation is proportional to the concentrations of both the monomer and the active radical species. fiveable.me

Termination: The growth of a polymer chain is stopped by the reaction of two propagating radicals, either through combination (coupling) or disproportionation. uvebtech.com

Chain transfer is a crucial process that can significantly influence the molecular weight of the resulting polymer. fiveable.me It involves the transfer of an active center from a growing polymer chain to another molecule, such as a monomer, solvent, or a specifically added chain transfer agent. fiveable.me This results in the termination of the growing chain and the creation of a new radical that can initiate a new chain. fiveable.me Consequently, chain transfer reactions generally lead to a decrease in the average molecular weight of the polymer. fiveable.me

The kinetic chain length is defined as the average number of monomer units that react with an active center during its lifetime. uomustansiriyah.edu.iq It is determined by the ratio of the rate of propagation to the rate of initiation. uomustansiriyah.edu.iq

Table 4: Factors Influencing Free Radical Polymerization Kinetics

| Factor | Effect |

| Initiator Concentration | Higher concentration generally leads to a higher rate of polymerization and lower molecular weight. fiveable.me |

| Monomer Concentration | Higher concentration leads to a higher rate of polymerization and typically higher molecular weight. |

| Temperature | Increased temperature increases the rates of initiation and propagation, leading to a faster polymerization rate but often lower molecular weight. fiveable.me |

| Chain Transfer Agent | The presence of a chain transfer agent reduces the molecular weight of the polymer. fiveable.me |

The understanding and control of these kinetic parameters and chain transfer processes are essential for tailoring the properties of polymers synthesized via free radical polymerization.

Ionic Polymerization Mechanisms of this compound Derived Monomers

Ionic polymerization, which proceeds via ionic active centers, offers another pathway for the synthesis of polymers with well-defined structures. This section discusses the investigations into the anionic and cationic polymerization of monomers derived from this compound.

Anionic Polymerization Studies

Anionic polymerization is a type of chain-growth polymerization that proceeds with an anionic active center. researchgate.net It is known for its "living" character, which, in the absence of impurities and terminating agents, allows the polymer chains to remain active indefinitely. unl.edu This characteristic enables the synthesis of polymers with predictable molecular weights, narrow molecular weight distributions, and well-defined architectures like block copolymers. unl.edu

The polymerization is typically initiated by a strong nucleophile, such as an organolithium compound (e.g., sec-butyllithium), which adds to a monomer to form a carbanionic active center. unl.edu The propagation then occurs by the successive addition of monomer units to this active center. researchgate.net The success of anionic polymerization is highly dependent on the purity of the reagents and the reaction conditions, as the anionic propagating species are highly reactive towards electrophilic impurities like water, carbon dioxide, and oxygen.

Monomers that can be polymerized anionically typically contain electron-withdrawing substituents that can stabilize the negative charge of the propagating anion. nii.ac.jp The nature of the solvent also plays a critical role; polar solvents can solvate the counter-ion, leading to a more reactive "free" anion and affecting the stereochemistry of the resulting polymer. rsc.org

While specific studies on the anionic polymerization of this compound itself are not detailed in the provided context, the principles of anionic polymerization of related vinyl and diene monomers provide a framework for understanding how such a reaction might proceed. unl.edursc.org The phenyl group in this compound could potentially stabilize an adjacent carbanion, making it susceptible to anionic polymerization. However, the allylic protons could also be a site for chain transfer reactions, which would need to be carefully controlled.

Cationic Polymerization Investigations

Cationic polymerization is a chain-growth polymerization that proceeds through a carbocationic active center. eu-japan.eu This method is particularly suitable for the polymerization of monomers with electron-donating substituents that can stabilize the positive charge of the propagating species. nih.gov

The initiation of cationic polymerization typically involves a protic or Lewis acid that generates a carbocation from the monomer. The propagation then proceeds by the electrophilic attack of the carbocationic chain end on another monomer molecule. eu-japan.eu A significant challenge in cationic polymerization is the occurrence of chain transfer reactions, where a proton is transferred from the growing chain to a monomer or counter-ion, leading to the termination of one chain and the initiation of another. This can make it difficult to control the molecular weight and achieve a "living" polymerization.

However, under certain conditions, a "living" or controlled cationic polymerization can be achieved, allowing for the synthesis of well-defined polymers. nih.gov Cationic photopolymerizations, for instance, offer advantages such as high reaction rates and are not inhibited by oxygen. radtech.org These polymerizations are often initiated by photoacid generators that produce a strong acid upon UV irradiation. mdpi.com

One of the notable characteristics of cationic polymerization is its sensitivity to nucleophilic impurities, particularly water, which can act as a terminating or transfer agent. radtech.org Interestingly, in some systems, the inhibition by water has been found to be reversible. radtech.org

The study of cationic polymerization of epoxy-based monomers is extensive. eu-japan.eumdpi.com For instance, radical-induced cationic frontal polymerization (RICFP) has been shown to be an energy-efficient method for curing epoxy resins. eu-japan.eu In this process, a thermal radical initiator combined with a diaryliodonium salt leads to a self-sustaining polymerization front. eu-japan.eu The kinetics of such polymerizations can be controlled by various additives, such as pyridine (B92270) derivatives, which can trap initiating species and stabilize the growing chains. rsc.org

Table 5: Comparison of Anionic and Cationic Polymerization

| Feature | Anionic Polymerization | Cationic Polymerization |

| Active Center | Anion | Cation |

| Suitable Monomers | Monomers with electron-withdrawing groups. nii.ac.jp | Monomers with electron-donating groups. nih.gov |

| Initiators | Nucleophiles (e.g., organolithiums). unl.edu | Protic or Lewis acids, photoacid generators. eu-japan.eumdpi.com |

| Termination | No formal termination step in "living" systems; sensitive to electrophilic impurities. | Prone to chain transfer and termination; sensitive to nucleophilic impurities. radtech.org |

| "Living" Character | Readily achieved under strict conditions. unl.edu | More challenging to achieve but possible under specific conditions. nih.gov |

Other Polymerization Mechanisms Relevant to this compound

Beyond cationic polymerization, the functional groups on this compound allow it to participate in other types of polymer-forming reactions.

Step-Growth Polymerization Pathways

Step-growth polymerization involves a series of reactions between the functional groups of monomers. numberanalytics.comuomustansiriyah.edu.iq Unlike chain-growth, where monomers add one by one to a growing chain, any two monomers, dimers, or oligomers can react with each other. libretexts.org While the allyl groups of this compound are primarily suited for chain-growth reactions, they can be utilized in certain step-growth mechanisms, such as thiol-ene reactions.

In a thiol-ene step-growth polymerization, a multifunctional thiol reacts with a multifunctional alkene (in this case, the three allyl groups of this compound). This reaction proceeds via a stepwise addition mechanism, often initiated by radicals or UV light, to form a thioether linkage. By reacting this compound with a dithiol or polythiol monomer, a cross-linked polymer network can be constructed. Each thiol-ene addition is a distinct step in the formation of the larger polymer structure. researchgate.net This approach differs fundamentally from the sequential monomer addition seen in cationic chain-growth polymerization. uomustansiriyah.edu.iq

Advanced Spectroscopic Characterization of Phenyltriallylsilane and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of Phenyltriallylsilane. By analyzing the magnetic properties of atomic nuclei, specifically ¹H, ¹³C, and ²⁹Si, a complete picture of the molecular connectivity can be assembled.

One-dimensional NMR experiments provide fundamental information about the chemical environment of each unique nucleus in the molecule.

¹H NMR: The proton NMR spectrum of this compound displays characteristic signals for both the phenyl and allyl groups. The aromatic protons of the phenyl ring typically appear as a multiplet in the downfield region of 7.0-8.0 ppm. The three allyl groups give rise to more complex signals: the methylene protons attached to the silicon (Si-CH₂-) are observed around 1.8-2.2 ppm, while the vinyl protons (-CH=CH₂) resonate further downfield between 4.8 and 6.0 ppm, showing complex splitting patterns due to geminal and vicinal coupling.

¹³C NMR: The carbon NMR spectrum provides information on the carbon skeleton. The phenyl carbons exhibit several peaks in the aromatic region (125-140 ppm). The allyl group carbons are found in the aliphatic and alkene regions of the spectrum. The methylene carbon (Si-CH₂) typically resonates around 20-25 ppm, while the vinyl carbons (-CH=CH₂) appear between approximately 114 ppm and 135 ppm.

²⁹Si NMR: As the central atom in the molecule, the ²⁹Si nucleus gives a single resonance in its NMR spectrum, confirming the presence of a single silicon environment. huji.ac.il For tetracoordinated organosilanes of the type R₃SiR', the chemical shift typically falls within a well-defined range. researchgate.netresearchgate.net For this compound, the ²⁹Si chemical shift is expected in the range of -5 to -20 ppm relative to tetramethylsilane (TMS), which is characteristic for silicon atoms bonded to both sp² and sp³ hybridized carbons. rsc.org

Interactive Table: Predicted 1D NMR Chemical Shifts (δ) for this compound

| Nucleus | Functional Group | Predicted Chemical Shift (ppm) |

| ¹H | Phenyl (aromatic) | 7.3 - 7.6 |

| ¹H | Allyl (-CH=) | 5.7 - 5.9 |

| ¹H | Allyl (=CH₂) | 4.8 - 5.1 |

| ¹H | Allyl (Si-CH₂-) | 1.9 - 2.1 |

| ¹³C | Phenyl (ipso-C) | ~134 |

| ¹³C | Phenyl (aromatic) | 128 - 135 |

| ¹³C | Allyl (-CH=) | ~134 |

| ¹³C | Allyl (=CH₂) | ~115 |

| ¹³C | Allyl (Si-CH₂) | 22 - 26 |

| ²⁹Si | Si(Ph)(Allyl)₃ | -10 to -18 |

Two-dimensional (2D) NMR experiments are crucial for confirming the assignments made from 1D spectra by revealing through-bond correlations between nuclei. wikipedia.orgweebly.comlibretexts.org

COSY (Correlation Spectroscopy): This homonuclear experiment maps the coupling relationships between protons, typically over two to three bonds. In this compound, a COSY spectrum would show a cross-peak between the Si-CH₂ protons and the adjacent vinyl proton (-CH=), confirming the structure of the allyl group. It would also show correlations between the different protons within the vinyl group itself.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates proton signals with the signals of directly attached heteronuclei, most commonly ¹³C. wikipedia.org This is a powerful tool for definitively assigning the carbon resonances. For this compound, the HSQC spectrum would show cross-peaks connecting the proton signal for the Si-CH₂ group to its corresponding carbon signal, the vinyl protons to their respective carbon signals, and the aromatic protons to their corresponding carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals longer-range couplings (typically 2-3 bonds) between protons and carbons. This is particularly useful for identifying connectivity around quaternary carbons and across heteroatoms. An HMBC spectrum of this compound would show a correlation between the Si-CH₂ protons and the silicon-bound ipso-carbon of the phenyl ring, as well as the vinyl carbons of the allyl group. This data provides unequivocal evidence for the connection of both the phenyl and allyl groups to the central silicon atom.

Vibrational Spectroscopy for Bond Analysis

Vibrational spectroscopy probes the vibrational modes of molecules, providing a fingerprint based on the types of chemical bonds and functional groups present.

FTIR spectroscopy is a rapid and effective method for identifying the key functional groups in this compound. The spectrum is characterized by distinct absorption bands corresponding to the stretching and bending vibrations of the phenyl and allyl moieties attached to the silicon atom. gelest.com

Key characteristic peaks include:

Aromatic C-H Stretch: A sharp band appearing just above 3000 cm⁻¹ (typically 3050-3070 cm⁻¹) is indicative of the C-H bonds on the phenyl ring. libretexts.org

Alkenyl C-H Stretch: The C-H bonds of the allyl group's vinyl moiety also absorb in this region (typically 3010-3080 cm⁻¹). gelest.com

C=C Stretch: The stretching vibration of the carbon-carbon double bond in the allyl groups gives rise to a characteristic absorption band around 1630-1640 cm⁻¹. gelest.com

Aromatic C=C Stretch: The in-ring C=C stretching vibrations of the phenyl group appear as a set of bands in the 1400-1600 cm⁻¹ region, with a notable peak around 1430 cm⁻¹ often associated with Si-Phenyl bonds. gelest.comlibretexts.org

Si-C Vibrations: Vibrations involving the silicon-carbon bond, particularly Si-CH₃ rocking, are found in the fingerprint region, often around 800 cm⁻¹. nih.govresearchgate.net

C-H Bending: Out-of-plane (oop) bending vibrations for the vinyl group (=C-H) are strong and appear in the 900-990 cm⁻¹ range. gelest.com The monosubstituted phenyl ring gives rise to strong bands in the 690-750 cm⁻¹ region. libretexts.org

Interactive Table: Characteristic FTIR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |

| 3070 - 3050 | C-H Stretch | Phenyl | Medium |

| 3080 - 3010 | =C-H Stretch | Allyl | Medium |

| 1640 - 1630 | C=C Stretch | Allyl | Medium |

| 1600 - 1450 | C=C Stretch (in-ring) | Phenyl | Medium-Strong |

| ~1430 | Si-Ph Stretch | Phenylsilane (B129415) | Strong |

| 990, 910 | =C-H Bend (oop) | Allyl | Strong |

| 740 - 690 | C-H Bend (oop) | Phenyl | Strong |

Raman spectroscopy is complementary to FTIR and is particularly sensitive to vibrations of non-polar bonds. nih.gov For this compound, Raman spectroscopy is highly effective for observing the C=C and aromatic ring vibrations.

The Raman spectrum would be expected to show:

A strong band for the symmetric stretching of the C=C double bond in the allyl groups, typically around 1630-1640 cm⁻¹.

A very strong, sharp band corresponding to the symmetric "ring breathing" mode of the phenyl group, usually near 1000 cm⁻¹.

Other characteristic bands for the phenyl group, including C-H in-plane bending and other C=C ring stretching modes. s-a-s.org

The combination of FTIR and Raman provides a comprehensive analysis of the vibrational modes within the molecule.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of this compound and to gain structural information from its fragmentation pattern upon ionization. ichemc.ac.lkuni-saarland.de The molecular formula of this compound is C₁₅H₂₀Si, which corresponds to a molecular weight of approximately 228.4 g/mol .

In an electron ionization (EI) mass spectrum, the following features would be expected:

Molecular Ion Peak (M⁺): A peak at m/z = 228, corresponding to the intact molecule with one electron removed. The intensity of this peak may vary depending on the ionization energy.

Fragmentation Peaks: The Si-C bonds are susceptible to cleavage. The most common fragmentation pathways involve the loss of the stable phenyl or allyl radicals. chemguide.co.uklibretexts.org

Loss of an Allyl Radical: A prominent peak would be observed at m/z = 187, corresponding to the [M - C₃H₅]⁺ ion. This represents the loss of one of the three allyl groups (mass = 41 u).

Loss of a Phenyl Radical: A peak at m/z = 151 would correspond to the [M - C₆H₅]⁺ ion, resulting from the cleavage of the silicon-phenyl bond (loss of 77 u).

Tropylium Ion: A peak at m/z = 91 is a common feature in the mass spectra of compounds containing a benzyl moiety, formed through rearrangement. While not directly benzylic, rearrangement and fragmentation can sometimes lead to this stable ion.

Phenyl Cation: A peak at m/z = 77 corresponds to the [C₆H₅]⁺ ion. ichemc.ac.lk

Interactive Table: Predicted Mass Spectrometry Fragments for this compound

| m/z Value | Proposed Fragment Ion | Identity of Lost Neutral |

| 228 | [C₁₅H₂₀Si]⁺ | (Molecular Ion) |

| 187 | [C₁₂H₁₅Si]⁺ | C₃H₅• (Allyl radical) |

| 151 | [C₉H₁₅Si]⁺ | C₆H₅• (Phenyl radical) |

| 77 | [C₆H₅]⁺ | C₉H₁₅Si• |

| 41 | [C₃H₅]⁺ | C₁₂H₁₅Si• |

MALDI-TOF MS for Polymer Characterization

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) is a powerful analytical tool for the characterization of synthetic polymers, including those derived from this compound. rsc.orgnih.gov This soft ionization technique is particularly valuable for determining the molecular weight distribution of polymers with low dispersity (Đ ≤ 1.3). nih.govsigmaaldrich.com By resolving individual n-mers in a mass spectrum, MALDI-TOF MS can elucidate not only the average molecular weight but also the mass of the repeating monomer unit and the identity of the polymer end-groups. nih.govsigmaaldrich.com

In the analysis of polythis compound, MALDI-TOF MS would be instrumental in confirming the success of the polymerization process. The resulting spectrum would display a series of peaks, each corresponding to a different polymer chain length, separated by the mass of the this compound monomer unit. From this data, key parameters such as the number-average molecular weight (Mn), weight-average molecular weight (Mw), and dispersity (Đ = Mw/Mn) can be calculated. nih.govsigmaaldrich.com Furthermore, this technique is highly sensitive for verifying end-group functionalization after post-polymerization modification reactions. sigmaaldrich.com

For a hypothetical polymerization of this compound, the expected data from a MALDI-TOF MS analysis could be summarized as follows:

| Parameter | Description | Illustrative Value for Polythis compound |

| Monomer Mass | The mass of the this compound repeating unit. | 214.38 g/mol |

| Mn | Number-average molecular weight. | 4500 g/mol |

| Mw | Weight-average molecular weight. | 4725 g/mol |

| Đ (Dispersity) | Mw/Mn, indicating the breadth of the molecular weight distribution. | 1.05 |

| End Groups | Chemical moieties at the termini of the polymer chain. | e.g., Initiator fragment, terminating agent |

GC-MS for Reaction Mixture Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is an essential technique for the analysis of volatile and semi-volatile compounds in a reaction mixture, making it highly suitable for monitoring the synthesis of this compound and identifying any impurities. medistri.swissthermofisher.com The gas chromatography component separates the individual compounds in the mixture based on their boiling points and interactions with the stationary phase of the column. medistri.swiss Subsequently, the mass spectrometer fragments the eluted compounds and separates the resulting ions based on their mass-to-charge ratio, providing a unique mass spectrum that acts as a molecular fingerprint for identification. medistri.swiss

In the context of this compound synthesis, GC-MS can be employed to:

Monitor reaction progress: By taking aliquots of the reaction mixture at different time points, the depletion of starting materials and the formation of this compound can be tracked.

Identify byproducts: The mass spectra of minor peaks in the chromatogram can be compared against spectral libraries to identify any unwanted side products formed during the reaction.

Quantify purity: With appropriate calibration, the relative peak areas in the gas chromatogram can be used to determine the purity of the synthesized this compound and quantify any detected impurities. thermofisher.comresearchgate.net

A typical GC-MS analysis of a crude this compound reaction mixture might reveal the following components:

| Retention Time (min) | Compound Identity | Key Mass Fragments (m/z) |

| 5.2 | Phenyltrichlorosilane (B1630512) (starting material) | 210, 175, 145 |

| 7.8 | Allylmagnesium bromide (Grignard reagent byproduct) | 144, 101, 41 |

| 10.5 | This compound (product) | 214, 173, 133, 91 |

| 12.1 | Phenyl(diallyl)chlorosilane (impurity) | 208, 167, 127 |

X-ray Photoelectron Spectroscopy (XPS) for Surface and Chemical State Analysis

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that provides information about the elemental composition and chemical states of the atoms within the top 1-10 nanometers of a material's surface. nih.gov The technique involves irradiating the sample with X-rays, which causes the emission of core-level electrons. The kinetic energy of these photoelectrons is measured, and from this, the binding energy can be calculated. The binding energy is characteristic of the element and its chemical environment, allowing for the determination of oxidation states and bonding configurations. ipfdd.desurfacesciencewestern.comrsc.org

For this compound, XPS is particularly useful for analyzing thin films or surface modifications on substrates. For instance, if this compound is used to functionalize a silicon wafer, XPS can confirm the covalent attachment of the molecule to the surface. nih.gov High-resolution spectra of the Si 2p, C 1s, and O 1s regions would provide detailed chemical state information. The Si 2p spectrum, for example, can be deconvoluted to distinguish between silicon in the underlying substrate (Si-Si or Si-O bonds) and silicon in the this compound molecule (Si-C bonds). nih.govbohrium.com

An illustrative XPS analysis of a this compound monolayer on a silicon oxide surface might yield the following binding energy data:

| Photoelectron Line | Binding Energy (eV) | Assignment |

| Si 2p | 99.8 | Si-C (from this compound) |

| Si 2p | 103.3 | SiO₂ (from substrate) |

| C 1s | 284.8 | C-C, C-H (from phenyl and allyl groups) |

| C 1s | 286.5 | C-Si (from this compound) |

Electron Energy-Loss Spectroscopy (EELS) for Local Chemistry and Bonding

Electron Energy-Loss Spectroscopy (EELS) is a technique that is typically coupled with a transmission electron microscope (TEM). It analyzes the energy distribution of electrons that have passed through a thin sample. Some electrons undergo inelastic scattering, losing a characteristic amount of energy that corresponds to the excitation of specific electronic transitions in the atoms of the sample. EELS can provide information on elemental composition, chemical bonding, and electronic structure at a high spatial resolution.

When analyzing materials derived from this compound, EELS can be used to map the elemental distribution of silicon and carbon with nanometer-scale resolution. The fine structure of the core-loss edges in the EELS spectrum can provide information about the local chemical environment and bonding states of the atoms. For example, the carbon K-edge fine structure can reveal the presence of sp² and sp³ hybridized carbon, corresponding to the phenyl and allyl groups, respectively.

Advanced Imaging Techniques for Morphology and Structure

Advanced imaging techniques are crucial for visualizing the morphology and structure of materials derived from this compound, from the microscale down to the nanoscale.

Scanning Electron Microscopy (SEM)

Scanning Electron Microscopy (SEM) is a powerful technique for imaging the surface topography of a material with high resolution. researchgate.netresearchgate.net It works by scanning a focused beam of electrons over the surface of the sample and detecting the secondary electrons that are emitted. The intensity of the secondary electron signal is dependent on the surface topography, allowing for the generation of a three-dimensional-like image.

For polymers or coatings made from this compound, SEM can be used to:

Examine the surface morphology and roughness of a coating.

Visualize the microstructure of a bulk polymer.

Assess the uniformity and integrity of a thin film.

Observe changes in surface morphology after exposure to different environmental conditions.

Transmission Electron Microscopy (TEM)

Transmission Electron Microscopy (TEM) provides even higher resolution imaging than SEM, allowing for the visualization of the internal structure of a material at the nanoscale. mdpi.commdpi.com In TEM, a beam of electrons is transmitted through an ultra-thin specimen, and an image is formed from the electrons that pass through. mdpi.com The contrast in the image is generated by the differential scattering of electrons by different parts of the sample.

In the study of this compound-based materials, TEM can be employed to:

Characterize the size, shape, and distribution of nanoparticles synthesized from or functionalized with this compound. tue.nlresearchgate.net

Investigate the nanostructure of cross-linked this compound polymers.

Observe the interface between a this compound-based coating and the underlying substrate.

In conjunction with EELS, perform nanoscale chemical analysis.

| Technique | Information Obtained | Application to this compound Materials |

| SEM | Surface topography, morphology, microstructure. | Imaging of polymer surfaces, coatings, and bulk materials. |

| TEM | Internal structure, nanoparticle size and shape, nanostructure. | Characterization of nanoparticles, polymer nanostructures, and interfaces. |

Atomic Force Microscopy (AFM)

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides topographical information and can also be used to measure nanomechanical properties. While specific AFM studies extensively detailing the surface characteristics of this compound are not widely available in the reviewed scientific literature, the application of AFM to other organosilane films provides a strong precedent for its utility in characterizing surfaces modified with this compound.

AFM operates by scanning a sharp tip, on the order of a few nanometers, over a sample surface. The interaction forces between the tip and the sample lead to a deflection of the cantilever holding the tip, which is monitored to create a three-dimensional topographical image. For a surface functionalized with this compound, AFM can be employed to investigate the morphology of the resulting film, including its uniformity, the presence of aggregates, and its surface roughness.

Detailed Research Findings

Research on analogous organosilane monolayers demonstrates that AFM is instrumental in elucidating the structure of these films at the nanoscale. For instance, studies on aminosilane-functionalized surfaces have used AFM to reveal the formation of flat layers interspersed with islands, with the density and size of these islands being dependent on reaction conditions such as deposition time and temperature. It is plausible that this compound films would exhibit similar features, with the bulky phenyl group and the reactive allyl groups influencing the packing and polymerization on a substrate.

Furthermore, AFM can be operated in various modes to probe properties beyond topography. In tapping mode, for example, phase imaging can provide contrast based on differences in material properties such as adhesion and viscoelasticity. This could be used to distinguish regions of well-formed this compound monolayers from areas of thicker, polymerized material or uncoated substrate.

Nanomechanical properties such as adhesion and modulus can also be quantitatively assessed using AFM. By recording force-distance curves, where the cantilever deflection is measured as the tip approaches and retracts from the surface, the adhesion force between the tip and the this compound-modified surface can be determined. Nanoindentation measurements with an AFM tip can provide estimates of the Young's modulus of the film, offering insights into its stiffness and mechanical stability.

Due to the absence of specific experimental data for this compound in the surveyed literature, the following data table is illustrative of the type of information that could be obtained from an AFM analysis of a hypothetical this compound-modified silicon substrate. The values are based on typical findings for other organosilane films and are intended for exemplary purposes.

| Parameter | Value | Description |

|---|---|---|

| Root Mean Square (RMS) Roughness (Rq) | 0.35 nm | A measure of the surface roughness over a given area. A low value suggests a relatively smooth and uniform film. |

| Average Roughness (Ra) | 0.28 nm | The arithmetic average of the absolute values of the surface height deviations measured from the mean plane. |

| Film Thickness (via scratch test) | ~1.2 nm | Estimated thickness of the this compound monolayer, consistent with the approximate length of the molecule. |

| Adhesion Force | 2.5 nN | The force required to pull the AFM tip off the surface, indicating the surface's adhesive properties. |

| Young's Modulus (estimated) | 5 GPa | A measure of the stiffness of the film, obtained through nanoindentation. |

Computational and Theoretical Chemistry of Phenyltriallylsilane Systems

Density Functional Theory (DFT) Calculations for Reaction Mechanisms and Electronic Structure

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. researchgate.netabinit.org It is a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost, which allows for the study of relatively large molecules and complex reaction pathways. researchgate.netrsc.org DFT calculations are instrumental in elucidating reaction mechanisms, predicting reaction outcomes, and understanding the electronic properties that govern the reactivity of molecules like phenyltriallylsilane. mdpi.comscienceopen.com

Detailed Research Findings

DFT studies on analogous allylsilane systems provide significant insights into potential reaction mechanisms involving this compound. For instance, DFT calculations have been employed to understand the regioselectivity of reactions such as fluorohydrin synthesis from allylsilanes. nih.gov These studies reveal that the reaction proceeds via epoxidation followed by epoxide opening, with the regioselectivity attributed to a β-silyl effect. nih.gov Conformational analysis using DFT has also highlighted the influence of silicon on the stereochemistry of the products. nih.gov

In the context of cycloaddition reactions, DFT calculations at the M06-2X level have been used to investigate the mechanism and regioselectivity of the InBr3-catalyzed [2+2] cycloaddition of allyltrimethylsilane (B147118) with alkynones. ias.ac.in The results indicate a two-step mechanism involving the attack of the alkyne by the π electrons of the allylsilane, followed by a ring-closing process. ias.ac.in Such computational approaches can predict the most favored reaction pathway and product, which is invaluable for synthetic planning. ias.ac.in

Furthermore, DFT has been used to explore the mechanisms of transition-metal-catalyzed hydrosilylation of allenes, which can produce allylsilanes. acs.orgfigshare.com These studies detail the elementary steps of the catalytic cycle, including oxidative addition, isomerizations, and reductive elimination, and explain the origins of regioselectivity and stereoselectivity. acs.orgfigshare.com The choice of metal catalyst (e.g., Palladium vs. Nickel) and ligands has been shown to be crucial in determining the reaction outcome. figshare.com

The electronic structure of organosilicon compounds, including the nature of the carbon-silicon bond and the influence of substituents, is another area where DFT provides critical information. rsc.orgaps.org The C-Si bond is longer and weaker than a C-C bond and is polarized towards the more electronegative carbon atom. wikipedia.org DFT calculations can quantify these properties and predict how they are modulated by the phenyl and allyl groups in this compound. This understanding of the electronic structure is fundamental to predicting the molecule's reactivity in various chemical transformations. mdpi.com

Table 1: Representative DFT Functionals and Basis Sets for Organosilicon Systems

| Functional | Basis Set | Typical Application | Reference |

| B3LYP | 6-311+G** | Geometries, reaction mechanisms | orientjchem.org |

| M06-2X | Def2TZVP | Thermochemistry, kinetics, non-covalent interactions | mdpi.com |

| PBE | SDD | Systems with heavy elements, solid-state calculations | acs.org |

| BEEF-vdW | - | Surface reactions, catalysis | mdpi.com |

Molecular Dynamics (MD) Simulations for Polymerization and Material Properties

Molecular dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules. researchgate.netvalencelabs.com By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed information on the time evolution of the system, allowing for the investigation of dynamic processes like polymerization and the prediction of material properties. researchgate.netvalencelabs.com Both all-atom and coarse-grained MD simulations are employed, depending on the desired level of detail and the size of the system. mdpi.comrsc.org

Detailed Research Findings

While specific MD simulation studies focusing solely on this compound are not abundant in the readily available literature, the principles and methodologies are well-established for analogous polymer systems. MD simulations are a standard tool for investigating the morphology, mechanical properties, and phase behavior of polymers. mdpi.com For a system involving this compound, MD simulations could be used to model its polymerization, likely through the reaction of its allyl groups.

The simulation would typically start with an initial configuration of this compound monomers. researchgate.net A force field, which is a set of parameters describing the potential energy of the system, would be chosen to accurately represent the interactions between atoms. The simulation would then proceed by integrating the equations of motion over time, allowing the monomers to interact and form polymer chains. researchgate.net Analysis of the resulting trajectories can reveal key aspects of the polymerization process, such as the rate of reaction, the growth of polymer chains, and the final polymer architecture.

MD simulations are also invaluable for predicting the material properties of the resulting polymer. lorentzcenter.nl For example, simulations can be used to calculate mechanical properties like Young's modulus, bulk modulus, and shear modulus by applying stress or strain to the simulated material and observing its response. nih.gov Other properties, such as the glass transition temperature, can be determined by simulating the material at different temperatures and observing changes in properties like density or mobility. rsc.org Furthermore, simulations can provide insights into the morphology of the polymer at the atomic scale, which is crucial for understanding and improving its bulk properties. mdpi.com

Table 2: Potential Applications of MD Simulations for this compound-based Polymers

| Simulation Type | Property Investigated | Potential Insights |

| All-atom MD | Polymerization kinetics | Reaction pathways, chain growth mechanisms, cross-linking density. |

| Coarse-grained MD | Morphology of polymer network | Phase separation, domain size, overall network structure. |

| Non-equilibrium MD | Mechanical properties | Stress-strain behavior, elastic moduli, toughness. |

| Equilibrium MD | Thermophysical properties | Glass transition temperature, thermal expansion coefficient, diffusion of small molecules. |

Monte Carlo (MC) Simulations for Network Formation and Self-Assembly

Monte Carlo (MC) simulations are a broad class of computational algorithms that rely on repeated random sampling to obtain numerical results. researchgate.net In the context of polymer science, MC methods are particularly useful for studying phenomena like network formation and self-assembly, where the system explores a vast number of possible configurations. researchgate.netnih.govrsc.org Unlike MD simulations, which track the deterministic evolution of a system over time, MC simulations explore the configuration space of a system based on statistical probabilities. aps.org

Detailed Research Findings

MC simulations are a powerful tool for modeling the formation of polymer networks, a process that is directly relevant to the polymerization of a trifunctional monomer like this compound. A kinetic Monte Carlo (kMC) approach can be used to simulate the step-by-step process of cross-linking polymerization. researchgate.net In such a simulation, the probabilities of different reaction events (e.g., initiation, propagation, cross-linking) are defined, and the simulation proceeds by randomly selecting and executing these events based on their probabilities. This allows for the study of how factors like monomer concentration and initiator efficiency affect the final network structure, including the distribution of cross-link densities and the location of the gel point. researchgate.net

MC simulations are also widely used to study the self-assembly of molecules into ordered structures. researchgate.netmdpi.com For a system containing this compound, MC simulations could be used to investigate how the molecules might arrange themselves on a surface or in solution. researchgate.net By defining the interactions between the molecules (e.g., van der Waals, electrostatic), the simulation can predict the most stable arrangements, such as the formation of monolayers, micelles, or other aggregates. nih.gov These simulations can provide valuable insights into the factors that drive self-assembly, such as the shape of the molecule and the nature of the intermolecular forces. rsc.orgmdpi.com

The combination of MC simulations with other computational techniques, such as neural networks, is an emerging area that holds promise for accelerating the study of complex systems. aps.orggithub.io For example, a neural network could be trained on data from a limited number of MC simulations to predict the behavior of the system under a wider range of conditions. aps.org

Quantum Chemical Calculations for Spectroscopic Predictions

Quantum chemical calculations provide a direct link between the molecular structure and its spectroscopic properties. researchgate.net By solving the electronic Schrödinger equation, these methods can predict various spectroscopic parameters, such as vibrational frequencies (infrared and Raman), electronic transition energies (UV-Vis), and nuclear magnetic resonance (NMR) chemical shifts. ornl.govrsdjournal.org These predictions are invaluable for interpreting experimental spectra and for identifying and characterizing new compounds.

Detailed Research Findings

Quantum chemical calculations, particularly those based on DFT, are routinely used to predict the spectroscopic properties of organic and organometallic molecules. rsdjournal.org For this compound, these calculations can provide a detailed "fingerprint" of the molecule that can be compared with experimental data.

Vibrational Spectroscopy (IR and Raman): By calculating the second derivatives of the energy with respect to the atomic positions, one can obtain the vibrational frequencies and normal modes of the molecule. rsdjournal.org These calculations can predict the positions and relative intensities of the peaks in the infrared (IR) and Raman spectra. This information is crucial for identifying the functional groups present in the molecule (e.g., the C=C stretching of the allyl groups, the Si-C stretching, and the aromatic C-H vibrations of the phenyl group) and for confirming its structure.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is a widely used method for calculating the electronic excitation energies and oscillator strengths of molecules. ornl.gov These calculations can predict the absorption maxima (λmax) in the UV-Vis spectrum, which correspond to electronic transitions between different molecular orbitals. For this compound, these calculations could identify the π-π* transitions associated with the phenyl ring and any charge-transfer transitions that may occur.

NMR Spectroscopy: The calculation of NMR chemical shifts involves determining the magnetic shielding tensor for each nucleus in the molecule. researchgate.net Quantum chemical methods can predict the ¹H, ¹³C, and ²⁹Si NMR chemical shifts of this compound with a high degree of accuracy. These predictions are extremely useful for assigning the peaks in experimental NMR spectra and for confirming the connectivity of the atoms in the molecule.

Table 3: Predicted Spectroscopic Data for this compound (Illustrative)

| Spectroscopy | Parameter | Predicted Value/Range | Key Structural Feature |

| IR | Vibrational Frequency (cm⁻¹) | ~3070, ~1630, ~1430, ~1100 | C-H (allyl, phenyl), C=C (allyl), Si-Phenyl, Si-C (allyl) |

| UV-Vis | λmax (nm) | ~260 | π-π* transition of the phenyl ring |

| ¹³C NMR | Chemical Shift (ppm) | ~134, ~128, ~114 | Phenyl carbons, Allyl carbons |

| ²⁹Si NMR | Chemical Shift (ppm) | -10 to -20 | Central silicon atom |

| Note: The values in this table are illustrative and would need to be confirmed by specific quantum chemical calculations. |

Material Science Applications of Phenyltriallylsilane Derivatives

Development of Advanced Organic-Inorganic Hybrid Materials

Organic-inorganic hybrid materials combine the advantages of both organic polymers (e.g., flexibility, processability) and inorganic materials (e.g., rigidity, thermal stability) at the nanoscale. mdpi.comresearchgate.net Phenyltriallylsilane is a key player in this field, facilitating the creation of these materials through various synthetic strategies. mdpi.com The result is a class of materials with synergistic properties that are not achievable by the individual components alone. rsc.org

The synthesis of this compound-based composites often involves the polymerization of the allyl groups, which can be initiated by thermal or chemical means. These groups allow for cross-linking reactions, which are fundamental to the formation of a stable, three-dimensional network. chemimpex.com This network can encapsulate or be covalently bonded to inorganic components, such as silica (B1680970) or metal oxides, to form a composite material. mdpi.com

The characterization of these composites is crucial to understanding their structure and properties. Techniques such as Fourier-transform infrared spectroscopy (FTIR) are used to confirm the incorporation of the silane (B1218182) into the polymer matrix and the extent of the cross-linking reactions. mdpi.com Scanning Electron Microscopy (SEM) provides insights into the morphology and the dispersion of the inorganic phase within the organic matrix. mdpi.comjourcc.com Thermal analysis methods like Thermogravimetric Analysis (TGA) are employed to assess the thermal stability of the resulting composites. nih.gov

Research has demonstrated that the inclusion of this compound can significantly enhance the mechanical properties of the final composite. For instance, the cross-linking ability of the allyl groups contributes to increased hardness and strength. chemimpex.com Furthermore, the phenyl group can impart desirable thermal properties and influence the refractive index of the material.

A summary of characterization techniques for this compound-based composites is presented below:

| Characterization Technique | Information Obtained |

| Fourier-Transform Infrared Spectroscopy (FTIR) | Confirmation of chemical bonds and functional groups. mdpi.com |

| Scanning Electron Microscopy (SEM) | Analysis of surface morphology and microstructure. mdpi.comjourcc.com |

| Transmission Electron Microscopy (TEM) | High-resolution imaging of internal structure. jourcc.com |

| X-ray Diffraction (XRD) | Determination of crystalline structure. jourcc.comnih.gov |

| Thermogravimetric Analysis (TGA) | Evaluation of thermal stability and decomposition behavior. nih.gov |

| Mechanical Testing | Measurement of tensile strength, flexural strength, and hardness. mdpi.com |

A critical factor in the performance of composite materials is the adhesion between the organic matrix and the inorganic filler or reinforcement. rsc.org Poor adhesion can lead to mechanical failure at the interface. This compound can function as a coupling agent, bridging the organic and inorganic phases and improving interfacial adhesion. chemimpex.com

The silane end of the molecule can form strong covalent bonds (Si-O-Si) with the surface of inorganic materials like glass or silica, which typically have hydroxyl groups on their surface. utwente.nl The allyl groups, on the other hand, can copolymerize with the organic matrix, creating a robust link between the two phases. chemimpex.com This enhanced adhesion allows for more effective stress transfer from the matrix to the filler, resulting in a composite material with superior mechanical properties, including increased tensile and flexural strength. mdpi.comutwente.nl The effectiveness of interfacial adhesion can be evaluated by measuring the interfacial fracture energy, which has been shown to correlate with the wettability of the surface by the polymer resin. rsc.org

The role of functional groups in enhancing interfacial adhesion is crucial. For instance, in composites involving polymers like polystyrene, π-electron interactions can contribute to improved adhesion. mdpi.com Similarly, in systems with polymers containing appropriate functional groups, hydrogen bonds can be formed, further strengthening the interface. mdpi.com

Functionalized Silanes for Surface Modification and Coatings

Functionalized silanes are widely used to modify the surface properties of various substrates without altering their bulk characteristics. shinetsusilicone-global.comgelest.com this compound, with its reactive allyl groups, is an excellent candidate for creating functionalized surfaces with specific properties such as hydrophobicity, oleophobicity, and corrosion resistance. chemimpex.com

Hydrophobic (water-repellent) and oleophobic (oil-repellent) surfaces are highly desirable for a wide range of applications, from self-cleaning coatings to anti-fouling materials. biolinscientific.com The creation of such surfaces typically requires two key features: low surface energy and a specific surface roughness. uni-lj.si

This compound can be functionalized to create surfaces with low surface energy. While the phenyl group itself contributes to a certain level of hydrophobicity, the allyl groups can be further reacted with fluorinated compounds to dramatically lower the surface energy. scirp.org Fluorinated alkyl silanes are particularly effective in creating surfaces that are both hydrophobic and oleophobic. scirp.org To achieve superhydrophobicity (water contact angle > 150°) or superoleophobicity, the chemical modification is often combined with the creation of a micro- or nano-structured surface roughness. biolinscientific.com

The following table summarizes the contact angles for different types of surfaces:

| Surface Type | Water Contact Angle | Oil Contact Angle |

| Hydrophilic | < 90° | - |

| Hydrophobic | > 90° | - |

| Superhydrophobic | > 150° | - |

| Oleophobic | - | > 90° |

| Superoleophobic | - | > 150° |

Data compiled from various sources. biolinscientific.comsilcotek.com

Corrosion is a major concern for metallic structures, and protective coatings are a primary method of defense. offshorewindscotland.org.uk this compound can be incorporated into coating formulations to enhance their protective properties. The cross-linking of the allyl groups can create a dense, highly cross-linked polymer network that acts as an effective barrier to corrosive agents such as water, oxygen, and ions. chemimpex.com

Furthermore, the silane can improve the adhesion of the coating to the metal substrate, which is critical for long-term corrosion protection. google.com This is achieved through the formation of covalent bonds between the silane and the metal surface, creating a more durable and resistant protective layer. In some advanced applications, these coatings can be designed as "smart" coatings that release corrosion inhibitors in response to environmental triggers like a change in pH. nasa.gov

The effectiveness of anti-corrosion coatings can be evaluated using various electrochemical techniques, such as potentiodynamic polarization and electrochemical impedance spectroscopy, which measure the coating's resistance to corrosion. semnan.ac.ir

The interaction between a biomaterial and the surrounding biological environment is dictated by its surface properties. core.ac.uk Surface modification is therefore a key strategy to improve the biocompatibility of medical implants and devices. mit.edu this compound and its derivatives can be used to tailor the surface of biomaterials to elicit specific cellular responses. nih.gov

For example, the surface can be modified to be either hydrophobic or hydrophilic, which influences protein adsorption and subsequent cell attachment. nih.gov While hydrophobic surfaces tend to adsorb more proteins, hydrophilic surfaces can be designed to resist protein fouling. nih.gov The allyl groups of this compound provide reactive sites for the covalent attachment of bioactive molecules, such as peptides (e.g., RGD sequences) or growth factors, which can promote specific cell adhesion and tissue integration. nih.govresearchgate.net This functionalization can be crucial for applications in tissue engineering, where the goal is to guide cell behavior and promote tissue regeneration. nih.gov

The modification of biomaterial surfaces can aim to achieve several objectives, including:

Reducing protein adsorption and cell adhesion to prevent fouling. mit.edu

Promoting the attachment of specific cell types to encourage tissue integration. mit.edu

Reducing bacterial adhesion to prevent implant-associated infections. mit.edu

Improving lubricity for applications such as artificial joints. mit.edu

Precursors for Silicone Polymer Production and Networks

This compound is a key precursor in the synthesis of silicone polymers. chemimpex.com These polymers are integral to a wide array of products, including sealants, adhesives, and coatings, valued for their flexibility and durability. chemimpex.com The incorporation of this compound into polymer structures enhances their mechanical strength and thermal stability.

Cross-linking Agents in Silicone Elastomers

This compound's trifunctional nature, owing to its three allyl groups, makes it an effective cross-linking agent in the production of silicone elastomers. chemimpex.com Cross-linking is a critical process in silicone technology that involves the formation of a three-dimensional network from linear polymer chains. researchgate.netasau.ru This process transforms the polymer from a viscous liquid into a solid, elastic material.

The use of organofunctional silanes like this compound as cross-linkers is common in moisture-curing silicone elastomers. researchgate.net The cross-linking process can be initiated through various chemistries, including condensation, dehydrocoupling, hydrosilylation, and thiol-ene addition. rsc.orgrubberworld.com In hydrosilylation, for instance, the allyl groups of this compound can react with Si-H groups of other silicone polymers in the presence of a catalyst, forming stable Si-C bonds and creating a durable network. researchgate.net The resulting Si-O-Si cross-links are exceptionally resistant to weathering, UV radiation, high temperatures, and chemicals. sinosil.com

The choice of cross-linking agent significantly influences the final properties of the silicone elastomer. researchgate.net The structure of the silane, including the nature of the organic group (R) and the hydrolyzable groups, dictates the reactivity and the cure kinetics. researchgate.net

Table 1: Comparison of Cross-linking Chemistries for Silicone Elastomers

| Cross-linking Chemistry | Description | Resulting Network Topology |

|---|---|---|

| Condensation | Reaction between Si-OH groups, often with the elimination of a small molecule like water or alcohol. | End-crosslinked chains |

| Hydrosilylation | Addition of Si-H bonds across unsaturated groups like vinyl or allyl. | Bridged chains with varying lengths and flexibilities |

| Dehydrocoupling | Reaction between Si-H and Si-OH groups, releasing hydrogen gas. | Bridged chains |

| Thiol-ene Addition | Radical-mediated addition of a thiol to an unsaturated group. | Bridged chains |

This table is based on information from a study on optimizing silicone dielectric elastomers. rsc.org

Tailoring Network Density and Properties

The concentration and functionality of the cross-linking agent, such as this compound, are crucial parameters for tailoring the network density of silicone polymers. The network density, in turn, directly impacts the mechanical and thermal properties of the final material. mdpi.com A higher concentration of a trifunctional cross-linker like this compound leads to a more densely cross-linked network.

Research has shown that by carefully selecting the cross-linking agent and its concentration, properties such as Young's modulus and elongation at break can be precisely controlled. rsc.org For example, using the same base polymer, a change in the cross-linking pattern from a UV-cured system to one based on hydrosilylation resulted in a twenty-fold increase in Young's modulus. rsc.org The structure of the cross-linker also plays a role; for instance, the branching degree of the cross-linking agent can affect the flexibility of the main polymer chain and its degradation mechanism at high temperatures. mdpi.com

The ability to tune network properties is essential for developing materials for specific applications. For instance, in the creation of dielectric elastomers for actuators, a lower Young's modulus is often desirable to achieve large actuation strains at lower electric fields. rsc.org

Electronic and Optoelectronic Applications

The unique properties of this compound-derived materials make them suitable for various electronic and optoelectronic applications. chemimpex.com These materials can be engineered to have specific dielectric properties, thermal stability, and resistance to environmental factors, which are critical for the reliability of electronic components. elantas.com

Insulators and Encapsulants